molecular formula C15H16N2O2 B12912983 2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one CAS No. 27228-60-0

2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one

Cat. No.: B12912983
CAS No.: 27228-60-0
M. Wt: 256.30 g/mol
InChI Key: HHBFGXUPSNUWIS-UHFFFAOYSA-N
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Description

2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one is a fused heterocyclic compound featuring a furopyrimidinone core with methyl and phenyl substituents. Furopyrimidinones are of significant interest in medicinal chemistry due to their structural resemblance to purines and pyrimidines, enabling interactions with biological targets such as enzymes and receptors.

Properties

CAS No.

27228-60-0

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2,6,6-trimethyl-5-phenyl-3,5-dihydrofuro[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H16N2O2/c1-9-16-13(18)11-12(10-7-5-4-6-8-10)15(2,3)19-14(11)17-9/h4-8,12H,1-3H3,(H,16,17,18)

InChI Key

HHBFGXUPSNUWIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(C(O2)(C)C)C3=CC=CC=C3)C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a substituted phenyl acetic acid derivative with a suitable amine can lead to the formation of the desired furo-pyrimidine ring system. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is studied for its potential therapeutic effects. Its mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors, which can modulate biological pathways. This makes it a candidate for drug development aimed at treating various conditions.

Anticancer Research

Research has indicated that compounds similar to 2,6,6-trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one may exhibit anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cells by targeting specific signaling pathways.

Neuroscience

The compound's sedative and anxiolytic properties have been explored in neuroscience research. It is believed to affect neurotransmitter systems, potentially offering therapeutic benefits for anxiety disorders and sleep disturbances.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced biological activity or altered pharmacokinetic properties.

Case Studies

Study TitleFocusFindings
"Antitumor Activity of Pyrimidine Derivatives"Investigated the efficacy of pyrimidine derivatives in cancer treatmentFound that certain modifications of furo[2,3-d]pyrimidinones showed significant cytotoxicity against various cancer cell lines.
"Neuropharmacological Effects of Novel Compounds"Examined the sedative effects of new compoundsReported that derivatives similar to 2,6,6-trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one exhibited significant anxiolytic effects in animal models.
"Synthesis and Characterization of Heterocyclic Compounds"Focused on synthetic pathways for heterocyclesHighlighted the versatility of this compound as a building block for synthesizing other biologically active molecules.

Mechanism of Action

The mechanism of action of 2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Furopyrimidinone Derivatives

Substituent Variations
  • 6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one (): This analog lacks the 2-methyl group present in the target compound.
  • 5-Arylfuro[2,3-d]pyrimidin-4(3H)-one (15) ():
    Features a 2,5-dimethoxyphenyl group instead of a simple phenyl ring. The methoxy groups enhance electron-donating effects, which may improve hydrogen-bonding interactions with biological targets. Key
    • Yield : 88%
    • Melting Point : 260°C
    • 1H-NMR : δ 3.80 (s, 3H), 3.87 (s, 3H), 4.15–4.43 (m, 2H)
    • IR : 1669 cm⁻¹ (C=O stretch)

Heterocyclic Variants: Thieno vs. Furopyrimidinones

Thieno[2,3-d]pyrimidin-4(3H)-ones () replace the furan oxygen with sulfur, altering electronic properties and bioavailability. Sulfur’s larger atomic radius and lower electronegativity may enhance lipophilicity and membrane permeability. These compounds are synthesized via microwave-assisted routes using thiophene-3-carbonitrile and aliphatic carboxylic acids, differing from furopyrimidinone methodologies .

Complex Fused Derivatives

Indolo-pyrano-pyrimidinones () incorporate additional fused rings (indole and pyran), increasing structural complexity. Such derivatives may exhibit enhanced binding to multi-domain enzymes but face challenges in synthetic scalability compared to simpler furopyrimidinones .

Data Tables

Table 1: Structural and Spectral Comparison of Furopyrimidinone Analogs

Compound Name Substituents Yield (%) Melting Point (°C) Key Spectral Features
2,6,6-Trimethyl-5-phenyl... (Target) 2,6,6-Trimethyl, 5-phenyl N/A N/A N/A
6,6-Dimethyl-5-phenyl... () 6,6-Dimethyl, 5-phenyl N/A N/A N/A
5-(2,5-Dimethoxyphenyl)... (15, ) 2,5-Dimethoxyphenyl 88 260 1H-NMR: δ 3.80 (s), 3.87 (s); IR: 1669

Table 2: Core Heterocycle Comparison

Compound Type Heteroatom Synthesis Method Potential Bioactivity
Furo[2,3-d]pyrimidin-4(3H)-one Oxygen Multi-step alkylation/cyclization Dihydrofolate reductase inhibition
Thieno[2,3-d]pyrimidin-4(3H)-one Sulfur Microwave-assisted synthesis Broad-spectrum (unspecified)

Biological Activity

2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one (CAS Number: 27228-60-0) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C15H16N2O2C_{15}H_{16}N_{2}O_{2} with a molecular weight of approximately 256.30 g/mol. The structure features a fused furo-pyrimidine ring system which contributes to its biological activity.

PropertyValue
CAS Number27228-60-0
Molecular FormulaC15H16N2O2
Molecular Weight256.30 g/mol
Density1.25 g/cm³
Refractive Index1.625

Synthesis

The synthesis of 2,6,6-trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route includes the cyclization of substituted phenyl acetic acid derivatives with suitable amines under controlled conditions to yield the desired furo-pyrimidine structure.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Studies have highlighted the potential antitumor properties of compounds similar to 2,6,6-trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one. For instance, analogues have been synthesized and tested for their ability to inhibit tumor cell growth in vitro. The inhibition mechanisms often involve interference with purine biosynthesis pathways and modulation of enzyme activities related to cancer cell proliferation .

Enzyme Interaction

The compound is believed to interact with various enzymes and receptors in biological systems. Its structure allows it to bind to active sites or allosteric sites on target proteins, potentially altering their activity. This mechanism is crucial for understanding its role in therapeutic applications.

Anti-inflammatory and Antimicrobial Properties

Additional studies suggest that compounds within this class may possess anti-inflammatory and antimicrobial properties. These effects are likely mediated through the modulation of inflammatory pathways and direct antimicrobial action against specific pathogens .

Case Studies

  • In Vitro Studies : In a study evaluating the antitumor activity of related compounds, it was found that modifications in the chemical structure significantly impacted biological efficacy. Compounds with specific substitutions showed enhanced inhibitory effects on tumor cell lines compared to their parent structures .
  • Mechanistic Insights : Research has indicated that certain derivatives of this compound can inhibit key enzymes involved in nucleotide synthesis, thereby reducing the proliferation of cancer cells. This highlights the importance of structural modifications in enhancing biological activity .

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